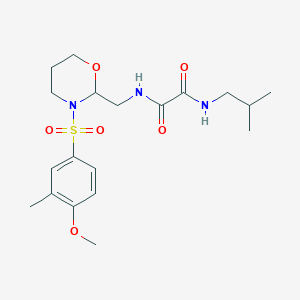![molecular formula C18H15N3O3 B2953633 N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)-1H-indole-3-carboxamide CAS No. 2034413-70-0](/img/structure/B2953633.png)
N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)-1H-indole-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)-1H-indole-3-carboxamide” is a complex organic molecule that contains several heterocyclic components, including a pyridine ring , a furo ring, and an indole ring . Pyridine is a basic heterocyclic organic compound with the chemical formula C5H5N. It is structurally related to benzene, with one methine group (=CH−) replaced by a nitrogen atom . Indole is a bicyclic organic compound and an aromatic heterocyclic organic compound. It has a bicyclic structure, consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The presence of nitrogen in the pyridine and indole rings would add to the polarity of the molecule. The carbonyl group (C=O) in the carboxamide part of the molecule would also contribute to its polarity .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the pyridine and indole rings, as well as the carboxamide group. Pyridine is known to participate in various chemical reactions, including those involving substitution and addition . Indole is also quite reactive and can undergo electrophilic substitution, mainly at position 3 .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the presence of polar groups like the carboxamide would likely make it somewhat soluble in polar solvents . Its melting and boiling points would depend on the strength of the intermolecular forces, which in turn would be influenced by factors like molecular size and polarity .Scientific Research Applications
Synthesis and Imaging Applications
- Cancer Tyrosine Kinase Imaging : A study describes the synthesis of a potential positron emission tomography (PET) tracer for imaging cancer tyrosine kinase. Although not the exact compound, this research involves complex syntheses that could be relevant for studying N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)-1H-indole-3-carboxamide in a biomedical imaging context (Ji‐Quan Wang et al., 2005).
Antitumor and Antiinflammatory Activity
- Antitumor Activity Analysis : A detailed study on the conformational analysis, reactivity analysis, docking, and molecular dynamics simulations of a carboxamide derivative showcases its antitumor activity. This kind of analysis could similarly be applied to explore the therapeutic potential of this compound (J. S. Al-Otaibi et al., 2022).
Synthesis Methodologies
- Novel Synthesis Routes : Research focused on new synthesis pathways for complex heterocyclic compounds could offer insights into methodologies applicable to this compound. One study outlines a novel route to synthesize ellipticine quinone from isatin, demonstrating advanced synthetic techniques that may be relevant (N. Ramkumar & R. Nagarajan, 2014).
Chemical Properties and Applications
- Chemical Reactivity and Electronic Structure : An article investigating the chemical characteristics of a carboxamide derivative with antitumor activity through electronic structure approaches, including wavefunction-based reactivity analysis, could provide a framework for understanding the reactivity and potential biological activity of this compound (J. S. Al-Otaibi et al., 2022).
Future Directions
properties
IUPAC Name |
N-[2-(7-oxofuro[2,3-c]pyridin-6-yl)ethyl]-1H-indole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O3/c22-17(14-11-20-15-4-2-1-3-13(14)15)19-7-9-21-8-5-12-6-10-24-16(12)18(21)23/h1-6,8,10-11,20H,7,9H2,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHMOXQFQTQXINW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)C(=O)NCCN3C=CC4=C(C3=O)OC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

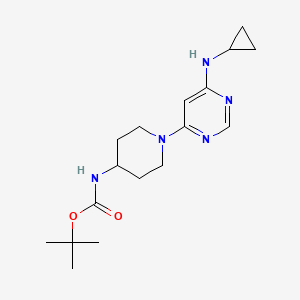
![3-Cyclobutyl-6-[4-(6-ethyl-5-fluoropyrimidin-4-yl)-1,4-diazepan-1-yl]-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2953553.png)
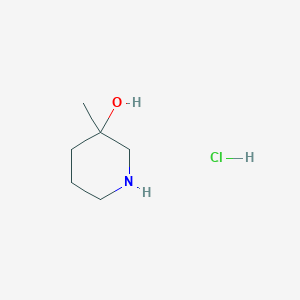
![3,5-Dimethyl-N-[(1-thiophen-3-ylcyclopropyl)methyl]-1,2-oxazole-4-sulfonamide](/img/structure/B2953555.png)
![(4S)-2-[3-(difluoromethoxy)phenyl]-1,3-thiazolidine-4-carboxylic acid](/img/no-structure.png)
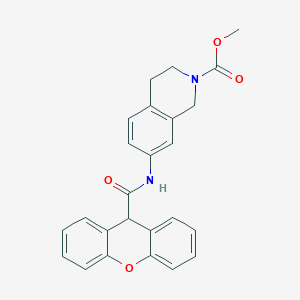
![N-(4-(2-((4-methoxyphenyl)amino)-2-oxoethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2953559.png)
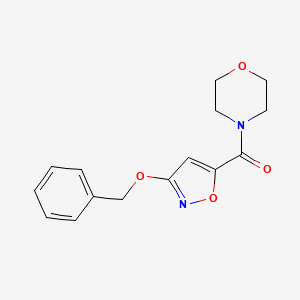

![hexahydro-1H-4lambda6-[1,2,4]thiadiazino[3,2-c]morpholine-4,4-dione](/img/structure/B2953566.png)
![4-[1-Methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-3-en-1-yl]morpholine](/img/structure/B2953567.png)
![1-[(1-Cyano-1,2-dimethylpropyl)carbamoyl]ethyl 2-acetamido-1,3-thiazole-4-carboxylate](/img/structure/B2953570.png)

